

# Spectral Data Interpretation of 4-Bromoanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-bromoanisole**. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and characterization of organic molecules.

#### **Spectroscopic Data Summary**

The following tables summarize the key quantitative data obtained from the <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectra of **4-bromoanisole**.

Table 1: <sup>1</sup>H NMR Spectral Data for **4-Bromoanisole** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.38	Doublet	2H	Ar-H (ortho to -Br)
~6.80	Doublet	2H	Ar-H (ortho to -OCH₃)
~3.77	Singlet	3H	-OCH₃

Table 2: 13C NMR Spectral Data for 4-Bromoanisole



Chemical Shift (δ) ppm	Assignment
~158.7	Ar-C (-OCH <sub>3</sub> )
~132.2	Ar-C-H (ortho to -Br)
~115.8	Ar-C-H (ortho to -OCH <sub>3</sub> )
~112.8	Ar-C (-Br)
~55.4	-OCH₃

Table 3: Key IR Absorption Bands for **4-Bromoanisole** 

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3030	Medium	Aromatic C-H Stretch[1]
2950 - 2850	Medium-Strong	Alkyl C-H Stretch (-OCH₃)[2]
1500 - 1700	Medium-Strong	Aromatic C=C Bending[1]
~1245	Strong	Aryl-O Stretch (asymmetric)
~1035	Strong	Aryl-O Stretch (symmetric)
860 - 680	Strong	Aromatic C-H Bending (parasubstitution)[1]

Table 4: Mass Spectrometry Data for **4-bromoanisole** 



m/z	Relative Intensity	Assignment
186/188	High	Molecular Ion [M] <sup>+</sup> and [M+2] <sup>+</sup>
171/173	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
143/145	Low	[M - CH <sub>3</sub> - CO] <sup>+</sup>
107	High	[M - Br]+
78	Medium	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
63	Medium	[C5H3]+

## **Experimental Protocols**

Detailed methodologies for acquiring the spectral data are outlined below. These represent typical procedures for the analysis of a liquid organic compound like **4-bromoanisole**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of **4-bromoanisole** (5-10 mg) is prepared in a deuterated solvent (typically 0.7-1.0 mL of CDCl<sub>3</sub>) and transferred to an NMR tube.[3] The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. For <sup>1</sup>H NMR, the spectral width is set from approximately -2 to 12 ppm. For <sup>13</sup>C NMR, the spectral width is typically 0 to 220 ppm. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like **4-bromoanisole**, the IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[4][5] Alternatively, a thin film of the liquid can be placed between two salt plates (NaCl or KBr) and mounted in the spectrometer's sample holder.[6] The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.

#### **Gas Chromatography-Mass Spectrometry (GC-MS)**



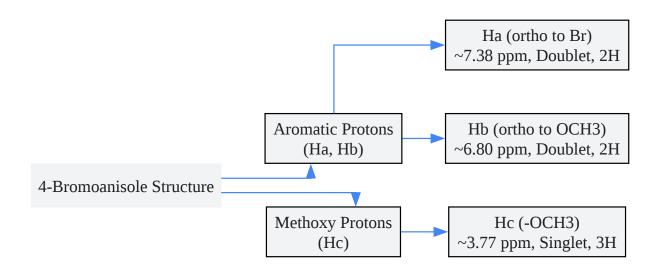
A dilute solution of **4-bromoanisole** in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.[7] A small volume (typically 1  $\mu$ L) of the solution is injected into the GC-MS system. The gas chromatograph is equipped with a capillary column (e.g., 5% phenyl polysiloxane) and helium is used as the carrier gas.[8] The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[8] The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-300 amu.

## **Spectral Interpretation and Visualization**

The following sections detail the interpretation of the spectral data and include diagrams to illustrate the logical relationships in the structural elucidation of **4-bromoanisole**.

#### <sup>1</sup>H NMR Spectrum Interpretation

The ¹H NMR spectrum of **4-bromoanisole** is characteristic of a para-substituted benzene ring. [9][10] The presence of two distinct doublets in the aromatic region (around 7.38 and 6.80 ppm) indicates two sets of chemically non-equivalent aromatic protons. The integration of 2H for each doublet confirms this assignment. The protons ortho to the bromine atom are deshielded and appear further downfield, while the protons ortho to the electron-donating methoxy group are shielded and appear more upfield. The singlet at approximately 3.77 ppm with an integration of 3H is characteristic of the methoxy group protons.



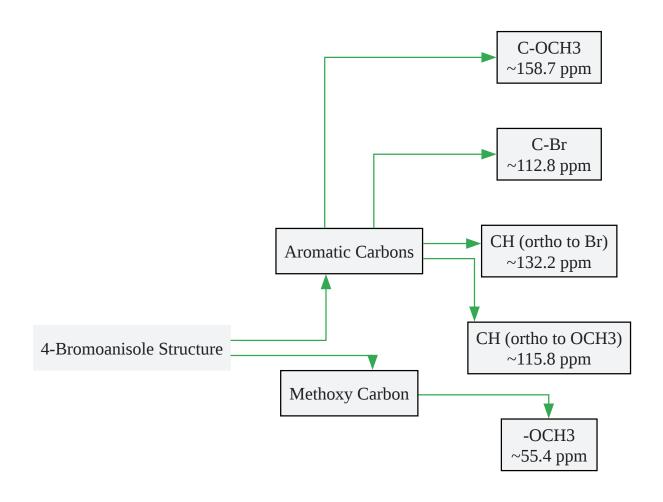
Click to download full resolution via product page



<sup>1</sup>H NMR peak assignments for **4-bromoanisole**.

#### <sup>13</sup>C NMR Spectrum Interpretation

The <sup>13</sup>C NMR spectrum shows four signals in the aromatic region, consistent with the symmetry of a para-substituted benzene ring where there are four unique carbon environments.[11] The carbon attached to the electronegative oxygen of the methoxy group is the most deshielded (158.7 ppm). The carbon attached to the bromine atom appears at around 112.8 ppm. The two sets of aromatic CH carbons are observed at 132.2 ppm and 115.8 ppm. The signal at 55.4 ppm is characteristic of the methoxy carbon.



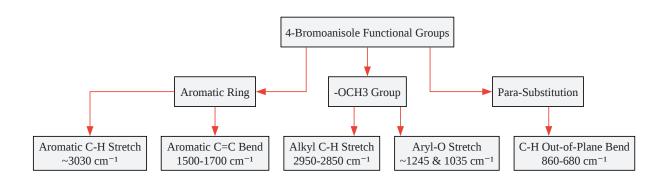
Click to download full resolution via product page

<sup>13</sup>C NMR peak assignments for **4-bromoanisole**.

#### **IR Spectrum Interpretation**



The IR spectrum of **4-bromoanisole** displays several characteristic absorption bands that confirm its structure. The aromatic C-H stretching vibrations are observed around 3030 cm<sup>-1</sup>. [12][13] The C-H stretching of the methyl group appears in the 2950-2850 cm<sup>-1</sup> region.[2] The presence of strong absorptions in the 1500-1700 cm<sup>-1</sup> range is indicative of the aromatic C=C ring stretching.[1] The strong bands at approximately 1245 cm<sup>-1</sup> and 1035 cm<sup>-1</sup> are characteristic of the asymmetric and symmetric aryl-O-C stretching of the methoxy group, respectively. The out-of-plane C-H bending vibration in the 860-680 cm<sup>-1</sup> region is indicative of para-substitution on the benzene ring.[1]



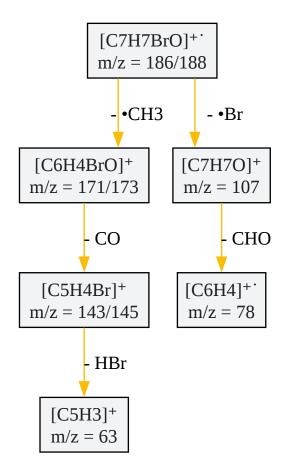
Click to download full resolution via product page

Correlation of IR bands to **4-bromoanisole**'s functional groups.

#### **Mass Spectrum Interpretation**

The mass spectrum of **4-bromoanisole** shows a characteristic molecular ion peak cluster at m/z 186 and 188 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of <sup>79</sup>Br and <sup>81</sup>Br).[14] The fragmentation pattern is consistent with the structure.





Click to download full resolution via product page

Proposed fragmentation pathway of **4-bromoanisole**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups Organic Chemistry: A Tenth Edition OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.latech.edu [chem.latech.edu]
- 4. drawellanalytical.com [drawellanalytical.com]







- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. 4-Bromoanisole | C7H7BrO | CID 7730 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Data Interpretation of 4-Bromoanisole: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b123540#4-bromoanisole-spectral-data-interpretation-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com